molecular formula C18H19N3O3 B4243735 N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide

N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide

Cat. No.: B4243735
M. Wt: 325.4 g/mol
InChI Key: PKIPNOSTBQKZLF-UHFFFAOYSA-N
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Description

N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide is a complex organic compound that features a benzimidazole core linked to a formamide group through a methylene bridge

Mechanism of Action

Carvedilol shows its therapeutic effect on cardio myocytes of the heart by improving its contractile function . It also has anti-apoptotic, anti-inflammatory, and antioxidant activities in the heart .

Safety and Hazards

The related compound N-[2-(2-Methoxyphenoxy)ethyl]-1-propanamine is classified as a combustible solid . It does not have a flash point .

Future Directions

Carvedilol has demonstrated significant clinical benefits in the management of patients with heart failure and in the post-myocardial infarction setting . It appears to offer particular advantages in the treatment of co-morbid conditions, including coronary artery disease, stroke hypertension, renal failure, diabetes, and arterial fibrillation . Future research may focus on improving the water solubility of the drug and exploring its potential uses in other medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of the 2-(2-methoxyphenoxy)ethyl Group: This step involves the alkylation of the benzimidazole core with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formylation: The final step is the formylation of the benzimidazole derivative using formic acid or formyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the formamide group, converting it to an amine.

    Substitution: The methoxy group on the phenoxy ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its benzimidazole core is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as antiviral, antibacterial, and anticancer agents. The formamide group is particularly interesting due to its ability to form hydrogen bonds with biological macromolecules.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • ({1-[2-(2-ethoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide
  • ({1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide
  • ({1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide

Uniqueness

N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its solubility and potential for hydrogen bonding, while the benzimidazole core provides a versatile scaffold for further modifications.

Properties

IUPAC Name

N-[[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-23-16-8-4-5-9-17(16)24-11-10-21-15-7-3-2-6-14(15)20-18(21)12-19-13-22/h2-9,13H,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIPNOSTBQKZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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